3'-(Benzyloxy)[1,1'-biphenyl]-4-carboxylic acid is a chemical compound with the molecular formula and a molecular weight of approximately 304.34 g/mol. It is classified as an organic compound, specifically a carboxylic acid derivative, and is noted for its potential applications in various scientific fields. The compound is also identified by its CAS number, 111153-16-3, and has been cataloged in several chemical databases including PubChem and ChemSpider.
The synthesis of 3'-(Benzyloxy)[1,1'-biphenyl]-4-carboxylic acid typically involves the following general steps:
The synthesis may require careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the product. Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are often employed to monitor the progress and purity of the synthesis.
The molecular structure of 3'-(Benzyloxy)[1,1'-biphenyl]-4-carboxylic acid consists of a biphenyl backbone with a benzyloxy substituent at one position and a carboxylic acid group at another. The structural formula can be represented as follows:
3'-(Benzyloxy)[1,1'-biphenyl]-4-carboxylic acid can participate in various chemical reactions typical for carboxylic acids, including:
The reactivity of this compound is influenced by the electron-donating effects of the benzyloxy group, which can stabilize intermediates during reactions.
The mechanism of action for 3'-(Benzyloxy)[1,1'-biphenyl]-4-carboxylic acid in biological systems may involve interactions with specific enzymes or receptors. For instance:
Further studies are required to elucidate specific pathways and interactions in biological systems to fully understand its mechanism of action.
3'-(Benzyloxy)[1,1'-biphenyl]-4-carboxylic acid has potential applications in:
This compound represents an interesting subject for further research due to its unique structure and potential applications across various scientific disciplines.
The introduction of the benzyloxy group represents a critical early-stage functionalization in the synthesis of 3'-(Benzyloxy)[1,1'-biphenyl]-4-carboxylic acid. This transformation typically employs nucleophilic substitution (SN) reactions, where an alkoxide or phenolic oxygen attacks an activated benzyl derivative. Two primary mechanistic pathways govern this process: the bimolecular concerted SN2 mechanism favored in primary benzyl halides, and the stepwise SN1 mechanism operative with tertiary or resonance-stabilized substrates. Phenol derivatives serve as ideal nucleophiles due to their enhanced oxygen nucleophilicity compared to aliphatic alcohols [4] [7].
Electron-withdrawing groups ortho or para to the halogen in benzyl halides significantly accelerate reaction rates by lowering the LUMO energy of the electrophile. For example, 4-nitrobenzyl bromide reacts with phenolic nucleophiles approximately 300 times faster than unsubstituted benzyl bromide under identical conditions. Steric factors profoundly influence regioselectivity; studies demonstrate that ortho-substituted benzyl chlorides require elevated temperatures (80-100°C) or microwave irradiation to achieve practical reaction rates while minimizing diastereomeric byproducts [2] [4].
Table 1: Optimization Parameters for Benzyloxy Group Installation
Parameter | SN2-Preferred Conditions | SN1-Preferred Conditions |
---|---|---|
Substrate Type | Primary benzyl halides | Benzylic systems with resonance stabilization |
Nucleophile | Potassium 3-hydroxyphenyltrifluoroborate | Sodium phenoxide |
Solvent | Anhydrous DMF or acetone | Polar protic (e.g., ethanol/water mixtures) |
Temperature Range | 25-50°C | 60-100°C |
Catalytic Additives | Crown ethers (18-crown-6) | Silver salts (Ag₂CO₃) |
The 3-hydroxybiphenyl precursor undergoes efficient O-benzylation using benzyl bromide in anhydrous acetone with potassium carbonate as base, achieving >85% yield after 12 hours at 60°C. Critical to suppressing diaryl ether formation is moisture exclusion, as hydroxide generation promotes competitive elimination pathways. Post-reaction, the benzyl-protected intermediate is purified via silica gel chromatography using ethyl acetate/hexane gradients (1:4 to 1:2 v/v) to isolate the key building block for subsequent cross-coupling [6].
Construction of the biphenyl backbone relies predominantly on the Suzuki-Miyaura cross-coupling between halogenated benzyloxybenzenes and boronic acid-functionalized benzoic acid derivatives. This transition metal-catalyzed reaction achieves C-C bond formation under mild conditions with exceptional functional group tolerance. The general catalytic cycle involves three critical steps: (1) oxidative addition of the aryl halide to Pd(0), (2) transmetalation with the organoboron species, and (3) reductive elimination to form the biphenyl linkage [8].
Catalyst selection governs both efficiency and economic viability. While tetrakis(triphenylphosphine)palladium(0) ([Pd(PPh₃)₄]) remains widely used, electron-rich SPhos- or XPhos-based palladium precatalysts enable couplings at reduced loadings (0.5-1 mol%) with challenging heteroaromatic or ortho-substituted partners. For the target molecule, optimal results are obtained coupling 3-(benzyloxy)phenylboronic acid pinacol ester with 4-bromobenzoic acid methyl ester using Pd(OAc)₂ (2 mol%) and SPhos (4 mol%) in toluene/water (4:1) at 80°C for 18 hours. This protocol delivers the ester-protected biphenyl in 92% isolated yield after aqueous workup and recrystallization from ethanol [8].
Table 2: Suzuki-Miyaura Coupling Performance Under Various Catalytic Systems
Catalyst System | Base | Solvent | Yield (%) | Reaction Time (h) |
---|---|---|---|---|
Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | Dioxane/H₂O | 78 | 24 |
Pd(OAc)₂/SPhos (2:4 mol%) | CsF | Toluene/H₂O | 92 | 18 |
Pd(dppf)Cl₂ (1.5 mol%) | K₃PO₄ | DMF/H₂O | 85 | 12 |
NiCl₂(dppe) (5 mol%) | t-BuONa | THF | 65 | 36 |
Crucially, the methyl ester functionality remains intact under these coupling conditions, serving as a masked carboxyl group for later unmasking. Boron reagent selection significantly impacts efficiency: pinacol boronic esters offer superior stability against protodeboronation compared to boronic acids, particularly for electron-rich aryl systems. Post-coupling, residual palladium is effectively removed by treatment with SiliaMetS® thiol-functionalized silica (0.1 mmol/g loading), reducing Pd content to <5 ppm as verified by ICP-MS [8].
The final synthetic stage involves converting the methyl biphenyl-4-carboxylate intermediate to the target carboxylic acid via ester hydrolysis. This transformation exhibits significant mechanistic complexity, operating through either stepwise addition-elimination pathways (via tetrahedral intermediates) for esters with basic leaving groups, or concerted mechanisms when poor leaving groups necessitate acid catalysis. For the target methyl ester, alkaline hydrolysis proves optimal due to methanol’s favorable leaving group ability (pKa CH₃OH = 15.5) [3] [6].
Controlled saponification employs aqueous sodium hydroxide (2M) in THF/water (3:1) at 60°C for 6 hours, achieving >95% conversion without detectable cleavage of the benzyl ether. The reaction progress follows second-order kinetics: rate = k[ester][OH⁻], with an activation energy (Eₐ) of 72.5 kJ/mol determined by Arrhenius analysis. Post-hydrolysis, acidification to pH 2-3 with concentrated HCl precipitates the crystalline carboxylic acid, which is isolated by vacuum filtration and washed with ice-cold water. This protocol affords the target compound with >99% purity (HPLC analysis, C18 reverse-phase column) and avoids the chromatographic purification commonly required for ester hydrolysis [3].
Alternative hydrolysis methods include:
The benzyl ether group demonstrates remarkable stability under standard hydrolysis conditions but can be cleaved by hydrogenolysis (H₂/Pd-C) if deprotection is required in downstream applications. The crystalline product exhibits characteristic FT-IR absorptions at 1685 cm⁻¹ (C=O stretch), 1280 cm⁻¹ (C-O stretch), and 2550-3300 cm⁻¹ (broad O-H stretch), confirming successful hydrolysis [6].
Table 3: Comparative Analysis of Ester Hydrolysis Methods
Method | Reaction Conditions | Conversion (%) | Benzyl Ether Stability |
---|---|---|---|
NaOH (2M) in THF/H₂O | 60°C, 6 h | >95 | Stable |
LiOH in MeOH/H₂O | 25°C, 24 h | 90 | Stable |
BBr₃ in DCM | -78°C to 25°C, 1 h | 99 | Cleaved |
Enzymatic (CALB) | pH 7.0, 37°C, 48 h | 75 | Stable |
Integrating the individual transformations into an efficient multistep sequence necessitates meticulous optimization of solvent compatibility, catalyst persistence, and intermediate purification strategies. The synthesis commences with nucleophilic benzylation in aprotic solvents (e.g., acetone or DMF), proceeds through the Suzuki-Miyaura coupling in biphasic toluene/water mixtures, and concludes with ester hydrolysis in partially aqueous THF. Minimizing solvent switching between steps dramatically improves process efficiency and reduces waste generation [3] .
Key catalytic considerations include:
Solvent optimization studies reveal that replacing dioxane with 2-methyl-THF in the coupling step improves environmental metrics while maintaining yield (90% vs. 92% in toluene). For hydrolysis, cyclopentyl methyl ether (CPME) demonstrates superior performance over THF due to higher boiling point (106°C vs. 66°C) and reduced peroxide formation tendency, enabling safer scale-up operations. Throughput analysis indicates that telescoping the benzylation and coupling steps (without isolating the boronic ester intermediate) increases overall yield from 78% to 85% by minimizing handling losses and oxidation side reactions [3] .
The optimized sequence achieves a four-step convergent synthesis from commercially available 3-bromophenol and methyl 4-bromobenzoate with an overall yield of 68%. Critical quality control points include:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7